1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-bromo-2-but-3-enoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-4-7-15-12-8-10(13)5-6-11(12)9(2)14/h3,5-6,8H,1,4,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMDANBOLVYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The hydroxyl group of 4-bromo-2-hydroxyacetophenone undergoes alkylation with but-3-en-1-yl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃). This SN₂ reaction proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the alkyl bromide.
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Substrate : 4-Bromo-2-hydroxyacetophenone (5.0 g, 23.3 mmol)
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Alkylating Agent : But-3-en-1-yl bromide (3.2 mL, 28.0 mmol)
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Base : Anhydrous K₂CO₃ (6.4 g, 46.6 mmol)
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Solvent : Anhydrous DMF (50 mL)
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Conditions : Stirred at 80°C under N₂ for 16 hours.
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Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 4:1).
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Yield : 78% (5.8 g).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 16–24 hours |
| Temperature | 80–100°C |
| Solvent | DMF, acetone, or THF |
| Typical Yield | 65–78% |
Challenges :
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Competing elimination of but-3-en-1-yl bromide to form 1,3-butadiene.
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Steric hindrance at the ortho position due to the acetophenone group.
Mitsunobu Reaction for Ether Formation
Protocol Overview
The Mitsunobu reaction enables etherification under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is advantageous for sterically hindered phenols.
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Substrate : 4-Bromo-2-hydroxyacetophenone (1.0 equiv).
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Alcohol : But-3-en-1-ol (1.2 equiv).
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Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv).
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Solvent : Anhydrous THF.
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Conditions : 0°C to room temperature, 12 hours.
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Yield : 82–89%.
Advantages :
Palladium-Catalyzed α-Arylation Strategy
Cross-Coupling Methodology
A palladium-catalyzed α-arylation between 4-bromo-2-(but-3-en-1-yloxy)iodobenzene and acetyl acetone derivatives enables ketone installation. This method is effective for late-stage functionalization.
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Substrate : 4-Bromo-2-(but-3-en-1-yloxy)iodobenzene (2.0 mmol).
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Coupling Partner : Tributyl(1-ethoxyvinyl)tin (2.4 mmol).
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Catalyst : Pd(OAc)₂ (0.05 equiv), P(t-Bu)₃ (0.1 equiv).
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Solvent : Toluene (20 mL).
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Conditions : 100°C, 12 hours.
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Hydrolysis : 2M HCl (aq.) to yield the ketone.
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Yield : 71–83%.
Critical Factors :
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Use of bulky phosphine ligands (e.g., P(t-Bu)₃) suppresses β-hydride elimination.
Bromination of Preformed Ether Intermediates
Sequential Bromination-Etherification
Bromination of 2-(but-3-en-1-yloxy)acetophenone at the 4-position using N-bromosuccinimide (NBS) or molecular bromine (Br₂).
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Substrate : 2-(but-3-en-1-yloxy)acetophenone (10.0 mmol).
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Brominating Agent : NBS (12.0 mmol).
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Initiator : AIBN (0.2 mmol).
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Solvent : CCl₄ (50 mL).
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Conditions : Reflux under light (λ = 400 nm) for 6 hours.
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Yield : 68–75%.
Limitations :
One-Pot Synthesis from 2-Hydroxyacetophenone
Integrated Bromination and Etherification
A tandem approach simplifies the synthesis by combining bromination and alkylation in a single pot.
Steps :
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Bromination : 2-Hydroxyacetophenone (1.0 equiv) treated with Br₂ (1.1 equiv) in acetic acid at 0°C for 2 hours.
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Etherification : Direct addition of but-3-en-1-ol (1.5 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv) in DMF at 80°C for 12 hours.
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Yield : 62–70%.
Trade-offs :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Alkylation | 65–78 | >95 | Scalability | Requires excess alkylating agent |
| Mitsunobu Reaction | 82–89 | >98 | Mild conditions | High cost of reagents |
| Palladium Catalysis | 71–83 | >97 | Late-stage functionalization | Sensitivity to moisture/oxygen |
| Sequential Bromination | 68–75 | 90–95 | Avoids protective groups | Risk of over-bromination |
| One-Pot Synthesis | 62–70 | 85–90 | Reduced steps | Lower overall yield |
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Addition Reactions: The but-3-en-1-yloxy group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one is particularly significant in medicinal chemistry for the following reasons:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range, indicating potent antiproliferative activity against human cancer cells.
- Chemical Probes : The compound can be utilized as a chemical probe in biological systems, especially for studying enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with biological targets allows researchers to investigate the functional roles of specific proteins .
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as photochemical reactivity.
- Functional Coatings : Its reactivity allows for the development of functional coatings that can respond to environmental stimuli, making it suitable for applications in smart materials .
Chemical Biology
The compound's unique structure facilitates its use in chemical biology:
- Photoaffinity Labeling : It can be used in photoaffinity labeling techniques where UV light induces covalent bonding with target biomolecules. This method aids in mapping protein interactions within cells .
- Mechanistic Studies : Researchers utilize this compound to explore the mechanisms of action of various biological pathways by covalently modifying specific targets and studying subsequent effects on cellular functions.
Case Study 1: Anticancer Properties
A study conducted on derivatives of this compound demonstrated significant anticancer properties. The synthesized derivatives were tested against several human cancer cell lines, revealing promising results with IC50 values indicating effective growth inhibition.
Case Study 2: Chemical Probes in Enzyme Studies
In another investigation, researchers employed this compound as a chemical probe to study enzyme kinetics. By attaching the compound to specific enzymes, they were able to observe changes in activity and binding affinities, providing insights into enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the but-3-en-1-yloxy group can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Key Observations :
- Bromine Position : Para-bromination (as in the target compound) enhances electrophilicity at the carbonyl group compared to ortho-brominated analogs .
- Alkenyloxy vs. Alkoxy : The butenyloxy group introduces π-electrons, enabling Diels-Alder reactions, unlike saturated alkoxy chains (e.g., piperidinylpropoxy in ) .
- Heterocyclic Derivatives: Thiophene-based bromoacetophenones () exhibit red-shifted UV absorption due to extended conjugation, unlike phenyl-based analogs .
Physicochemical and Spectroscopic Properties
Table 2: Spectral and Physical Data
Key Observations :
Key Observations :
- Piperidine-containing derivatives () show gastroprotective effects, likely due to histamine receptor interactions, whereas bromophenols () exhibit antioxidant properties .
- The target compound’s alkenyloxy group may confer reactivity for click chemistry or prodrug strategies, unlike saturated chains .
Research Findings and Implications
- Synthetic Flexibility : The butenyloxy group allows post-functionalization (e.g., hydrohalogenation), expanding utility in medicinal chemistry .
- Contradictions: While bromine generally increases bioactivity, shows bromophenols with variable efficacy (IC₅₀ 0.9–231 µg/mL), suggesting substituent positioning critically impacts function .
Biological Activity
1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a but-3-en-1-yloxy group, and an ethanone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C₁₂H₁₃BrO₂
- Molecular Weight : 269.13 g/mol
- CAS Number : 1549777-15-2
Synthesis
The synthesis of this compound typically involves:
- Starting with 4-bromo-2-hydroxyacetophenone .
- Etherification with but-3-en-1-ol in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
- The reaction is carried out at elevated temperatures to facilitate the formation of the but-3-en-1-yloxy group.
- Purification through recrystallization or column chromatography to yield the final product in high purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on styrylquinolines, which share structural similarities, demonstrated their effectiveness against various microbial strains, suggesting that this compound may possess similar properties .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The bromine atom and the but-3-en-1-yloxy group are thought to enhance binding affinity and selectivity, potentially modulating enzymatic activity .
Case Studies and Research Findings
A variety of studies have explored the biological implications of compounds related to this compound:
Comparison with Related Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-2-hydroxyacetophenone | Structure | Precursor for synthesis; limited direct biological activity. |
| 4-Bromo-2-(but-3-en-1-yloxy)benzene | Structure | Similar properties but lacks the ethanone moiety; less versatile in applications. |
Q & A
Q. What are the optimal synthetic routes for 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one?
The compound can be synthesized via O-alkylation of 4-bromo-2-hydroxyacetophenone with 3-buten-1-yl bromide. A typical procedure involves refluxing the reactants in acetone with potassium carbonate as a base to deprotonate the phenolic hydroxyl group, followed by purification via column chromatography . Alternative methods may include phase-transfer catalysis or microwave-assisted synthesis to enhance reaction efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and alkoxy group integration.
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and alkene (C=C, ~1640 cm⁻¹) stretches.
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (using SHELX programs ) to resolve ambiguous stereochemistry or crystallographic packing effects.
Q. What are common functionalization pathways for this compound?
The bromine atom at the 4-position enables Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives. The but-3-en-1-yloxy group can undergo oxidation (e.g., ozonolysis to cleave the alkene) or electrophilic additions (e.g., epoxidation) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or alkoxy substitution be mitigated?
Regioselectivity in bromination is influenced by directing effects: the electron-withdrawing carbonyl group directs electrophilic substitution to the para position. For alkoxy group introduction, steric hindrance from the butenyl chain may require optimizing reaction temperature or using bulky bases (e.g., DBU) to minimize competing side reactions . Computational tools (DFT calculations) can predict substituent effects on reaction pathways.
Q. How do researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations in NMR?
Discrepancies between experimental and predicted spectra may arise from dynamic effects (e.g., hindered rotation of the butenyloxy group). Strategies include:
Q. What role does the but-3-en-1-yloxy group play in modulating biological activity?
The alkene in the butenyloxy group may enhance membrane permeability via increased lipophilicity (logP ~2.8, predicted). It also serves as a handle for bioorthogonal reactions (e.g., click chemistry with tetrazines) to conjugate the compound to targeting moieties in drug delivery studies .
Q. How can computational modeling predict this compound’s interaction with enzymatic targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like cytochrome P450 enzymes. Key parameters include:
- Binding affinity (ΔG) calculated from docking scores.
- Hydrogen-bonding interactions with active-site residues (e.g., Tyr, His).
- Solvent-accessible surface area (SASA) to assess hydrophobicity .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Flow chemistry to improve heat/mass transfer during exothermic steps (e.g., alkylation).
- Catalytic systems (e.g., Pd/C for debromination side reactions).
- DoE (Design of Experiments) to statistically optimize solvent/base combinations .
Comparative and Mechanistic Questions
Q. How does this compound’s reactivity compare to analogs lacking the alkene moiety?
The butenyloxy group increases electron density on the phenyl ring (via resonance), accelerating electrophilic substitutions. In contrast, saturated alkoxy analogs (e.g., butoxy derivatives) exhibit slower kinetics due to reduced conjugation. Reactivity differences are quantifiable via Hammett σ values .
Q. What analytical methods quantify the compound’s stability under physiological conditions?
- HPLC-UV to monitor degradation products in simulated gastric fluid (pH 1.2).
- LC-MS/MS to identify oxidation byproducts (e.g., epoxides from alkene oxidation).
- Accelerated stability studies (40°C/75% RH) to determine shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
